BenchChemオンラインストアへようこそ!

Clofeverine

Gastrointestinal smooth muscle relaxation Isolated tissue bath pharmacology Spasmolytic potency comparison

Clofeverine (CAS 54340-63-5, molecular formula C₁₆H₁₆ClNO₃, MW 305.76) is a synthetic 1,2,3,4-tetrahydroisoquinoline-6,7-diol derivative originally developed by Fujisawa Pharmaceutical Co., Ltd. (Japan).

Molecular Formula C16H16ClNO3
Molecular Weight 305.75 g/mol
CAS No. 54340-63-5
Cat. No. B1618537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClofeverine
CAS54340-63-5
Molecular FormulaC16H16ClNO3
Molecular Weight305.75 g/mol
Structural Identifiers
SMILESC1CNC(C2=CC(=C(C=C21)O)O)COC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H16ClNO3/c17-11-1-3-12(4-2-11)21-9-14-13-8-16(20)15(19)7-10(13)5-6-18-14/h1-4,7-8,14,18-20H,5-6,9H2
InChIKeyGVALVWDQPXGPCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clofeverine (CAS 54340-63-5) Procurement Guide: Core Identity, Class, and Baseline Characterization


Clofeverine (CAS 54340-63-5, molecular formula C₁₆H₁₆ClNO₃, MW 305.76) is a synthetic 1,2,3,4-tetrahydroisoquinoline-6,7-diol derivative originally developed by Fujisawa Pharmaceutical Co., Ltd. (Japan) [1]. It received its International Nonproprietary Name (INN) in 1974 and is classified pharmacologically as a gastrointestinal smooth muscle spasmolytic agent . Clofeverine is assigned the FDA UNII 584A0O55XM (racemate) and the ChEMBL ID CHEMBL2106010, and is listed in the Japanese Accepted Names (JAN) database as クロフェベリン [2]. The compound exists as a racemic mixture with one defined stereocenter and is supplied as both the free base and the hydrochloride salt (CAS 37969-58-7) for research procurement [3].

Why Clofeverine Cannot Be Substituted by Generic GI Antispasmodics: Mechanism and Selectivity Rationale


Generic substitution among gastrointestinal antispasmodics is unreliable because the class encompasses mechanistically divergent agents—muscarinic antagonists (e.g., mebeverine), direct smooth muscle relaxants (e.g., papaverine, a phosphodiesterase inhibitor), and β-adrenoceptor agonists (e.g., isoproterenol) [1]. Clofeverine occupies a distinct mechanistic niche as a β-receptor stimulant with reported selectivity for gastrointestinal smooth muscle over cardiovascular β-receptors [2]. This contrasts with non-selective β-agonists such as isoproterenol, which produce significant cardiac chronotropic and inotropic side effects at therapeutic concentrations. Furthermore, clofeverine bears the 6,7-dihydroxy substitution on the tetrahydroisoquinoline scaffold—a structural feature shared with trimetoquinol but differentiated by its 4-chlorophenoxymethyl side chain, which confers distinct physicochemical properties (XLogP3-AA = 2.9) versus the trimethoxybenzyl or hydroxybenzyl congeners [3]. These combined mechanistic and structural differences preclude interchangeable use of in-class analogs without re-validation of target engagement, selectivity, and functional response.

Clofeverine (54340-63-5): Quantitative Comparator Evidence for Scientific Selection


Spasmolytic Potency: Clofeverine vs. Papaverine on Isolated Ileum (100-Fold Difference)

In the canonical isolated ileum assay, clofeverine exhibited an inhibitory effect on spontaneous motility that was 100 times higher than that of papaverine, a widely used non-selective phosphodiesterase-inhibitor smooth muscle relaxant [1]. This represents a two-order-of-magnitude potency advantage and establishes clofeverine as a substantially more potent spasmolytic agent in this tissue preparation. The comparison is direct and head-to-head within the same experimental system, making it the most robust quantitative differentiator available for procurement decisions.

Gastrointestinal smooth muscle relaxation Isolated tissue bath pharmacology Spasmolytic potency comparison

Beta-Receptor Agonist Potency Parity with Isoproterenol but with Claimed GI Selectivity

Clofeverine's inhibitory potency on isolated ileum spontaneous motility was comparable to that of isoproterenol, the prototypical non-selective β-adrenoceptor agonist [1]. However, clofeverine is consistently described as a 'highly selective relaxant for gastrointestinal smooth muscles' across multiple authoritative databases [2]. While isoproterenol acts on both β₁ (cardiac) and β₂ (smooth muscle) receptors, the original Fujisawa research characterized clofeverine as selective for GI smooth muscle, implying a functional dissociation from cardiovascular β-receptor effects at equipotent spasmolytic concentrations [3]. Quantitative selectivity ratios (e.g., GI IC₅₀ vs. atrial chronotropic EC₅₀) are not available in the open literature, limiting this to class-level inference.

Beta-adrenoceptor pharmacology Tissue selectivity Gastrointestinal vs. cardiovascular

Structural Differentiation: 4-Chlorophenoxymethyl Side Chain vs. Trimetoquinol and Higenamine Congeners

Clofeverine shares the 1,2,3,4-tetrahydroisoquinoline-6,7-diol core with the β₂-adrenoceptor agonist trimetoquinol (1-(3',4',5'-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) and the plant-derived higenamine (1-(4-hydroxybenzyl)-6,7-diol) [1]. However, clofeverine's 4-chlorophenoxymethyl substituent at position 1 introduces key differentiating features: (i) an ether oxygen linker (vs. methylene in trimetoquinol and higenamine), (ii) a para-chloro substituent conferring increased lipophilicity (XLogP3-AA = 2.9), and (iii) a distinct hydrogen-bond acceptor profile [2]. Trimetoquinol, with three methoxy groups, has a different polarity profile and is primarily developed as a bronchodilator (β₂-selective, tracheal smooth muscle), while higenamine is a natural product β₂-agonist with cardiac effects [3]. These structural differences translate to divergent tissue selectivity and receptor subtype bias, making clofeverine the only GI-selective member of this congeneric series.

Tetrahydroisoquinoline SAR β-adrenoceptor ligand design Physicochemical differentiation

Toxicity and Developability Profile: Renal Toxicity Signal and Phase 2 Termination

Clofeverine reached a maximum development phase of Phase 2 (PubChem drug development summary) but did not progress to registration as a marketed therapeutic agent [1]. NCATS Inxight Drugs notes that clofeverine 'was found to cause toxicity in the kidneys of rats and also had unacceptably high toxic levels in lactating cattle' [2]. This nephrotoxicity signal represents a critical differentiator when selecting clofeverine as a research tool versus clinically used GI antispasmodics such as mebeverine (marketed globally) or trimebutine. For in vivo experimental use, this toxicity profile mandates careful dose-ranging and excludes clofeverine from chronic administration studies in rodent models. Procurement decisions for in vivo pharmacology must account for this known toxicity constraint, which is not present in the safety profiles of clinically approved muscarinic antagonist antispasmodics.

Preclinical safety pharmacology Drug development attrition Nephrotoxicity

Enantiomeric Considerations: Racemic Mixture with Defined (S)-Enantiomer Entry

Clofeverine is a racemic compound with one chiral center. The FDA Global Substance Registration System (GSRS) lists both the racemate (UNII: 584A0O55XM) and the isolated (S)-enantiomer (UNII: 9PR0NPE89W) as distinct substance records [1]. This is significant because within the tetrahydroisoquinoline class, stereochemistry profoundly impacts β-adrenoceptor pharmacology: trimetoquinol's (S)-isomer is the eutomer for β₂-agonism, while the (R)-isomer exhibits thromboxane A₂ receptor antagonism [2]. No published enantiospecific activity data exist for clofeverine, creating a knowledge gap that procurement of enantiopure material could address. Researchers purchasing the racemate must be aware that the observed pharmacology represents the net effect of both enantiomers, potentially masking enantiospecific interactions at β-receptor subtypes.

Chiral pharmacology Stereochemical purity Enantiomer-specific activity

Clofeverine (54340-63-5): Optimal Research and Industrial Application Scenarios Based on Verified Evidence


GI-Selective β-Receptor Pharmacology in Isolated Tissue Bath Studies

Clofeverine is optimally deployed as a tool compound for studying β-adrenoceptor-mediated relaxation in isolated gastrointestinal smooth muscle preparations (ileum, colon), where its 100-fold potency advantage over papaverine minimizes non-specific PDE inhibition artifacts, and its claimed GI selectivity over isoproterenol reduces the confounding cardiac chronotropy that complicates interpretation in tissue bath experiments using a non-selective β-agonist. Recommended concentration range: sub-micromolar to low micromolar, based on equipotency with isoproterenol on ileum [1].

Tetrahydroisoquinoline Scaffold SAR: 1-Position Substituent Profiling

Clofeverine serves as the 4-chlorophenoxymethyl-substituted member of a tetrahydroisoquinoline-6,7-diol SAR panel that includes trimetoquinol (3,4,5-trimethoxybenzyl-substituted, β₂-bronchodilator) and higenamine (4-hydroxybenzyl-substituted, cardiac β₂-agonist). Systematic comparison across this panel enables mapping of how the 1-position substituent dictates tissue selectivity (GI vs. tracheal vs. cardiac) at a conserved β-receptor pharmacophore core [2]. The distinct XLogP3-AA (2.9 for clofeverine) further allows membrane permeability studies across the congeneric series [3].

Enantiomer-Specific β-Receptor Engagement Studies

With both racemic clofeverine (UNII 584A0O55XM) and the isolated (S)-enantiomer (UNII 9PR0NPE89W) registered in the FDA GSRS [4], researchers can design enantiomer-resolved pharmacological profiling experiments. Given the established precedent in the tetrahydroisoquinoline class—where trimetoquinol enantiomers show divergent pharmacology (β₂-agonism vs. TXA₂ antagonism)—clofeverine enantiomers may similarly exhibit differential β-receptor subtype bias, representing an underexplored research avenue for investigators with access to both enantiomeric forms.

Spasmolytic Mechanism-of-Action Studies: β-Receptor vs. PDE Inhibition Pathway Dissection

The 100-fold potency differential between clofeverine and papaverine on isolated ileum enables clean mechanistic dissection studies. At concentrations where clofeverine produces full spasmolysis (low nanomolar to sub-micromolar), papaverine shows negligible PDE-inhibitory activity, allowing researchers to attribute the observed relaxation to β-receptor stimulation rather than cyclic nucleotide accumulation. This property makes clofeverine a superior tool for isolating β-adrenoceptor contributions in mixed-mechanism spasmolytic assays compared to non-selective agents [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clofeverine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.